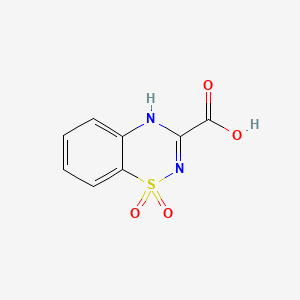
Hexanal-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanal-1,3-dithiane is an organic compound with the molecular formula C9H18S2. It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is characterized by a six-membered ring containing two sulfur atoms and a pentyl group attached to the second carbon atom of the ring. Dithianes are known for their stability and versatility in organic synthesis, making them valuable intermediates in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanal-1,3-dithiane can be synthesized through the reaction of 1,3-propanedithiol with pentanal in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring. Common acid catalysts used in this reaction include hydrochloric acid and p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 2-pentyl-1,3-dithiane may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the reaction and allow for easy separation of the product from the reaction mixture. Additionally, the reaction can be optimized by controlling the temperature, pressure, and reactant concentrations to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanal-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The dithiane ring can be reduced to the corresponding thiol or hydrocarbon. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a strong base at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Alkylated or acylated dithianes.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-pentyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize negative charges through electron back-donation, making the compound a versatile intermediate in organic synthesis. The dithiane ring can also undergo ring-opening reactions, releasing reactive intermediates that can participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: A simpler dithiane with no alkyl substitution. It is commonly used as a protecting group for carbonyl compounds.
1,3-Dithiolane: Similar to dithianes but with a five-membered ring. It is also used as a protecting group and in various organic reactions.
2-Methyl-1,3-dithiane: Similar to 2-pentyl-1,3-dithiane but with a methyl group instead of a pentyl group.
Uniqueness of Hexanal-1,3-dithiane
This compound is unique due to the presence of the pentyl group, which can influence its reactivity and physical properties. The longer alkyl chain can enhance the compound’s solubility in non-polar solvents and may affect its interaction with biological targets. Additionally, the pentyl group can provide steric hindrance, influencing the compound’s behavior in substitution reactions .
Eigenschaften
CAS-Nummer |
21777-32-2 |
|---|---|
Molekularformel |
C9H18S2 |
Molekulargewicht |
190.4 g/mol |
IUPAC-Name |
2-pentyl-1,3-dithiane |
InChI |
InChI=1S/C9H18S2/c1-2-3-4-6-9-10-7-5-8-11-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
IEZIRVFWMLLTLQ-UHFFFAOYSA-N |
SMILES |
CCCCCC1SCCCS1 |
Kanonische SMILES |
CCCCCC1SCCCS1 |
| 21777-32-2 | |
Synonyme |
hexanal-1,3-dithiane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


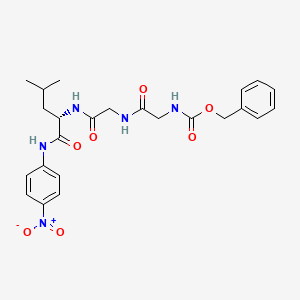
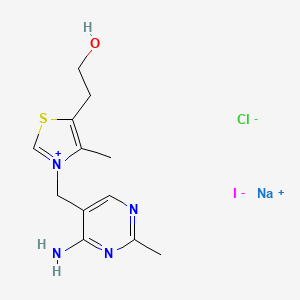
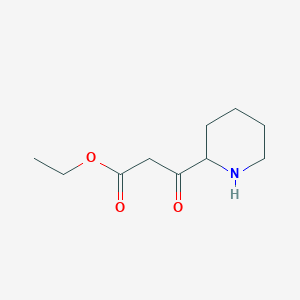
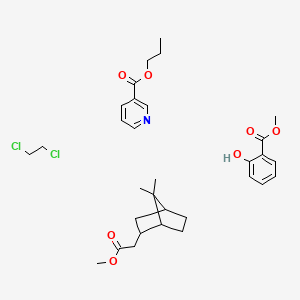
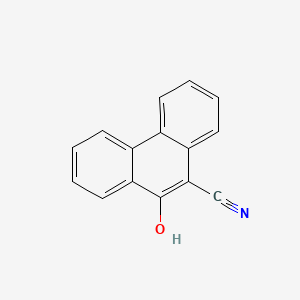
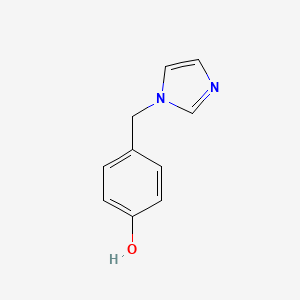
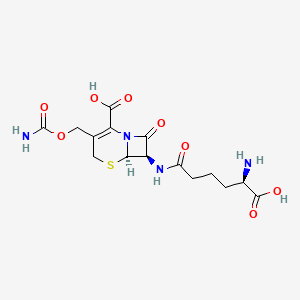
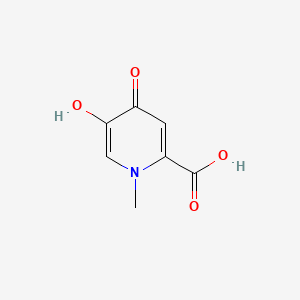
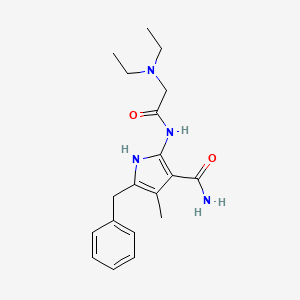
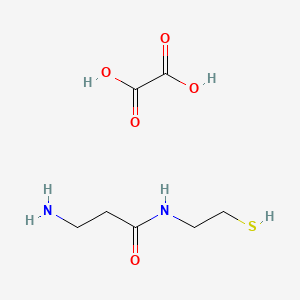

![(2S,3S,5R)-3-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carboxamide](/img/structure/B1216196.png)
![2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B1216198.png)
